molecular formula C16H14ClN3O B5836268 N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide CAS No. 5648-61-3

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide

Cat. No.: B5836268
CAS No.: 5648-61-3
M. Wt: 299.75 g/mol
InChI Key: ULQZYDDZLCABPO-UHFFFAOYSA-N
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Description

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, it can bind to DNA and RNA, affecting the transcription and replication processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate gene expression by binding to specific DNA sequences, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as kinases and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the inhibition of kinases by this compound can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, its interaction with nucleic acids can alter gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role in modulating cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on key metabolic enzymes and cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s accessibility to its target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often localized in the nucleus, where it can interact with DNA and RNA to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent for treating bacterial and fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    2-chlorobenzimidazole: A derivative with a chlorine atom at the 2-position.

    N-(2-chlorophenyl)benzimidazole: A compound with a similar substitution pattern.

Uniqueness

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-8-4-5-9-15(14)20(16)10-12-6-2-3-7-13(12)17/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZYDDZLCABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971895
Record name N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5648-61-3
Record name N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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